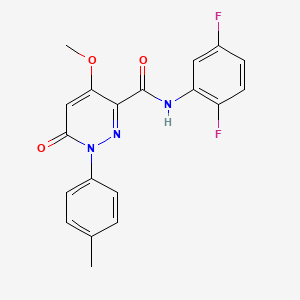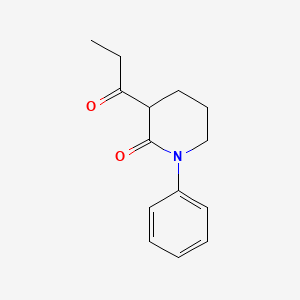
2-((4-Fluorobenzyl)oxy)isoindoline-1,3-dione
Vue d'ensemble
Description
2-[(4-Fluorophenyl)methoxy]isoindole-1,3-dione is a useful research compound. Its molecular formula is C15H10FNO3 and its molecular weight is 271.247. The purity is usually 95%.
BenchChem offers high-quality 2-[(4-Fluorophenyl)methoxy]isoindole-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(4-Fluorophenyl)methoxy]isoindole-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chimie Médicinale et Développement de Médicaments
- Propriétés Anticancéreuses: Des chercheurs ont exploré le potentiel anticancéreux de ce composé. Il présente des effets cytotoxiques contre les cellules cancéreuses, ce qui en fait un candidat prometteur pour le développement de médicaments .
- Réduction de la Viabilité Cellulaire des Cellules Raji: Dans une étude, le composé (I) a réduit de manière significative la viabilité cellulaire des cellules Raji, suggérant son potentiel en tant qu'agent antitumoral .
Synthèse Organique et Méthodologie
- Dérivés d'Isoindoline-1,3-dione: Des scientifiques ont synthétisé des dérivés d'isoindoline-1,3-dione en utilisant diverses méthodes. Par exemple, des acides o-phtaliques ou des anhydrides ont réagi avec des amines dans un solvant IPA: H2O, catalysés par SiO2-tpy-Nb, produisant des produits avec des rendements modérés à excellents .
- Dérivés d'Aminothiazole: L'addition de thiourée à la 2-(4-(2-bromoacétyl)phényl)isoindoline-1,3-dione a conduit à des dérivés d'aminothiazole. Ces derniers ont été ensuite combinés avec du chlorure d'arènediazonium pour produire des dérivés de 5-arylazoaminothiazole .
Recherche Agrochimique
En résumé, ce composé est prometteur dans divers domaines scientifiques, du développement de médicaments à la science des matériaux. Les chercheurs continuent d'explorer ses applications multiformes, ce qui en fait un sujet intéressant pour des recherches plus approfondies . Si vous avez besoin d'informations plus détaillées sur une application spécifique, n'hésitez pas à demander ! 😊
Mécanisme D'action
Target of Action
The primary target of the compound 2-((4-Fluorobenzyl)oxy)isoindoline-1,3-dione is the human dopamine receptor D2 . This receptor plays a crucial role in the dopaminergic system, which is involved in several key physiological processes, including motor control, reward, and reinforcement .
Mode of Action
The compound this compound interacts with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 . This interaction likely alters the receptor’s activity, leading to changes in the downstream signaling pathways .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the dopaminergic system . By interacting with the dopamine receptor D2, the compound can modulate the signaling pathways downstream of this receptor . The exact downstream effects would depend on the specific cellular context and the nature of the interaction between the compound and the receptor.
Pharmacokinetics
These properties, along with the compound’s interaction with the dopamine receptor D2, could influence its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its modulation of the dopamine receptor D2. For instance, one isoindoline derivative was found to revert Parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine in a mouse model . This suggests that this compound could potentially have similar effects.
Analyse Biochimique
Biochemical Properties
The biochemical properties of 2-((4-Fluorobenzyl)oxy)isoindoline-1,3-dione are intriguing. It has been found to modulate the dopamine receptor D2, suggesting a potential application as antipsychotic agents . The compound interacts with the main amino acid residues at its allosteric binding site .
Cellular Effects
The cellular effects of this compound are diverse. It has been found to induce apoptosis and necrosis in Raji cells . Furthermore, it has been suggested that the compound has the potential to influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It has been found to have good competitive inhibition on AChE . This suggests that the compound may exert its effects through enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It has been suggested that the compound exhibits anticonvulsant activity in the maximal electroshock (MES) model .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, it has been found to exhibit anticonvulsant activity at a dose of 15.1 ± 1.53 (12.23–17.96) mg/kg in the MES model .
Metabolic Pathways
It has been suggested that the compound may interact with various enzymes or cofactors .
Transport and Distribution
It has been suggested that the compound, being neutral and hydrophobic, can pass through the living membrane in vivo .
Subcellular Localization
It has been suggested that the compound may be directed to specific compartments or organelles .
Propriétés
IUPAC Name |
2-[(4-fluorophenyl)methoxy]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO3/c16-11-7-5-10(6-8-11)9-20-17-14(18)12-3-1-2-4-13(12)15(17)19/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQPSWQVVSNZAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[3-(1H-pyrazol-5-yl)phenyl]-2-(thiophen-2-yl)acetamide](/img/structure/B2552113.png)
![N-benzyl-N-(6-methylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2552114.png)
![6-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-3-methylpyrimidin-4-one](/img/structure/B2552116.png)
![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-1-naphthamide](/img/structure/B2552119.png)
![[4-(2-Methyl-1H-imidazol-1-yl)benzyl]amine hydrate](/img/structure/B2552121.png)


![(Z)-2-Cyano-3-[3-(4-ethoxy-3-nitrophenyl)-1-phenylpyrazol-4-yl]-N-(1-phenylethyl)prop-2-enamide](/img/structure/B2552125.png)
![5-((4-Isopropoxyphenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2552128.png)
![3-amino-5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid hydrobromide](/img/structure/B2552129.png)


![Tert-butyl 4-methoxy-3,10-diazabicyclo[4.3.1]dec-3-ene-10-carboxylate](/img/structure/B2552134.png)

